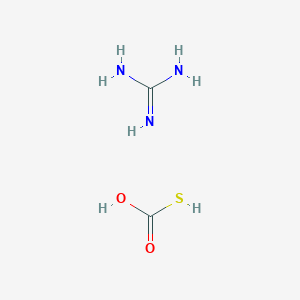

Carbonothioic O,S-acid--guanidine (1/1)

Description

Carbonothioic O,S-acid–guanidine (1/1) is a thiocarbonyl derivative of carbonic acid, where sulfur replaces one oxygen atom in the acid moiety, forming a mixed O,S-thiocarbonic acid structure. This compound forms a 1:1 adduct with guanidine, a strong organic base with the formula $ \text{C(NH}2\text{)}3 $. The interaction likely results in a salt or coordination complex, leveraging guanidine’s high basicity ($ \text{p}K_a \sim 13.6 $) to stabilize the thiocarbonic acid derivative.

Properties

CAS No. |

502136-06-3 |

|---|---|

Molecular Formula |

C2H7N3O2S |

Molecular Weight |

137.16 g/mol |

IUPAC Name |

carbonothioic O,S-acid;guanidine |

InChI |

InChI=1S/CH5N3.CH2O2S/c2*2-1(3)4/h(H5,2,3,4);4H,(H,2,3) |

InChI Key |

ZRHZVXJROGCLKV-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Guanidine Carbonate (1:2)

Chemical Formula : $ \text{C}2\text{H}{10}\text{N}6 \cdot \text{CO}3 $

Molecular Weight : 180.18 g/mol

CAS : 593-85-1

Key Properties :

- Composed of two guanidine molecules complexed with one carbonate ion.

- High solubility in water due to ionic bonding.

- Used as a strong base in organic synthesis and pharmaceuticals.

Comparison: Unlike Carbonothioic O,S-acid–guanidine (1/1), guanidine carbonate lacks sulfur in its anion, resulting in lower nucleophilicity and distinct reactivity in thiolation or sulfur-based reactions. Its thermal stability is higher (decomposition >250°C) compared to thiocarbonyl derivatives, which may decompose at lower temperatures due to weaker C=S bonds .

Carbonic Acid, Compound with Phenylguanidine (1:1)

Chemical Formula : $ \text{C}7\text{H}{10}\text{N}3^+ \cdot \text{HCO}3^- $

Key Properties :

- Features a phenyl-substituted guanidine, enhancing lipophilicity.

- Reduced water solubility compared to unsubstituted guanidine salts.

Comparison: The phenyl group introduces steric hindrance and electronic effects, making this compound less reactive in aqueous environments than Carbonothioic O,S-acid–guanidine (1/1). The latter’s thiocarbonic acid moiety likely offers greater versatility in metal chelation or catalysis due to sulfur’s soft Lewis basicity .

Aminoguanidine Bicarbonate

Chemical Formula : $ \text{CH}6\text{N}4 \cdot \text{HCO}_3 $

Molecular Weight : 136.11 g/mol

CAS : 2582-30-1

Key Properties :

- Contains an amino group (–NH$2$) on guanidine, lowering basicity ($ \text{p}Ka \sim 10.5 $).

- Used as a nitric oxide synthase inhibitor and in polymer stabilization.

Comparison: The amino group in aminoguanidine bicarbonate reduces its alkalinity compared to Carbonothioic O,S-acid–guanidine (1/1), which lacks substituents on the guanidine moiety. This difference impacts their applications; the former is more suited for biomedical uses, while the latter may excel in sulfur-transfer reactions .

Carbonothioic Dihydrazide

Chemical Formula : $ \text{CH}6\text{N}4\text{S} $

Molecular Weight : 106.15 g/mol

CAS : 2231-57-4

Key Properties :

- Contains hydrazide (–NH–NH$_2$) groups instead of guanidine.

- High thermal stability (sublimation at 150–160°C) and moderate water solubility.

Comparison: The hydrazide groups enable chelation of metal ions, a property less pronounced in Carbonothioic O,S-acid–guanidine (1/1). However, the guanidine component in the latter provides stronger basicity, favoring acid-neutralization reactions .

Key Research Findings

- Thermal Stability: Thiocarbonyl derivatives (e.g., Carbonothioic O,S-acid–guanidine) typically exhibit lower decomposition temperatures (~100–200°C) compared to carbonate analogs (>250°C) due to weaker C=S bonds .

- Reactivity: Guanidine’s high basicity enhances the nucleophilicity of associated anions, making Carbonothioic O,S-acid–guanidine (1/1) more reactive in sulfur-transfer reactions than phenylguanidine or aminoguanidine derivatives .

- Solubility : Ionic guanidine salts generally show high water solubility, but substituents (e.g., phenyl groups) or counterion choice (bicarbonate vs. thiocarbonic acid) modulate this property .

Q & A

Q. What strategies address ethical and reproducibility challenges in publishing studies on this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo). Include detailed appendices on instrumentation parameters, reagent lots, and statistical codes. Use COPE guidelines to manage authorship and conflict of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.